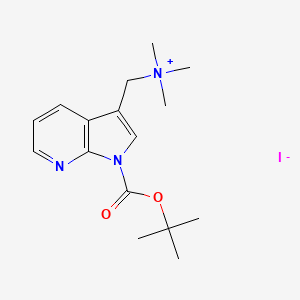

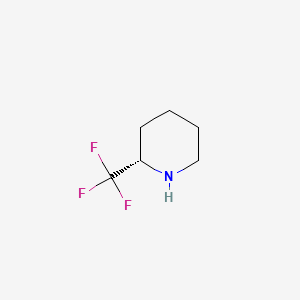

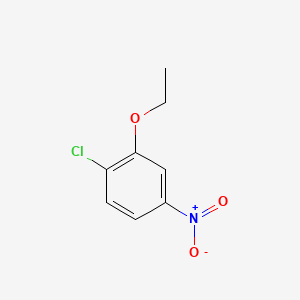

![molecular formula C7H3BrN2O2 B599795 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 149142-67-6](/img/structure/B599795.png)

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, commonly referred to as 5-BPP, is an organic compound derived from pyrrole and pyridine, two important heterocyclic compounds. 5-BPP has been widely studied due to its unique properties and potential applications in various scientific fields.

Aplicaciones Científicas De Investigación

Crystallography and Inorganic Chemistry

- Application : The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” has been studied for its crystal structure. The compound forms an essentially planar aza-indole skeleton. In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .

- Methods : The crystal data was collected using an Oxford Diffraction Xcalibur Sapphire2 CCD diffractometer. The data was refined using SHELXS97 and SHELXL97 .

- Results : The compound forms an essentially planar aza-indole skeleton with a root mean square deviation of 0.017 Å .

Cancer Therapy

- Application : The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” has been used to develop a series of derivatives with potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Among the developed derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .

Platinum (II) Dichlorido Complexes

- Application : The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” has been used for the preparation of platinum (II) dichlorido complexes .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The platinum (II) dichlorido complexes prepared using this compound have shown high cytotoxicity .

Kinase Inhibition

- Application : Derivatives of “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” have shown activity in kinase inhibition .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results of the kinase inhibition activity were not detailed in the source .

Antibacterial, Antifungal, and Antiviral Activities

- Application : Derivatives of “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” have shown activity in antibacterial, antifungal, and antiviral applications .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results of the antibacterial, antifungal, and antiviral activities were not detailed in the source .

Kinase Inhibition

- Application : Derivatives of “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” have shown activity in kinase inhibition .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results of the kinase inhibition activity were not detailed in the source .

Propiedades

IUPAC Name |

5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-3-1-4-5(11)7(12)10-6(4)9-2-3/h1-2H,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIHKZDTYPKUHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)C(=O)N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693283 |

Source

|

| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |

CAS RN |

149142-67-6 |

Source

|

| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)

![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)

![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)

![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)